molecular formula C6H2N2O3 B577223 3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene CAS No. 13375-59-2

3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene

Cat. No.: B577223
CAS No.: 13375-59-2
M. Wt: 150.093
InChI Key: OGAXAIKMCJCCMQ-UHFFFAOYSA-N
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Description

Furo[2,3-d:4,5-d’]bis[1,2]oxazole is a heterocyclic compound characterized by its unique structure, which includes fused oxazole rings. This compound is part of a broader class of oxazoles, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-d:4,5-d’]bis[1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-amino furans and pyrroles, which undergo a one-pot condensation reaction . The reaction conditions often involve the use of catalysts such as POCl3 and are carried out under reflux .

Industrial Production Methods

Industrial production of Furo[2,3-d:4,5-d’]bis[1,2]oxazole may involve scalable synthetic routes that ensure high yield and purity. Techniques such as the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids, are employed to achieve efficient production . These methods are optimized for industrial applications to meet the demand for this compound in various sectors.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d:4,5-d’]bis[1,2]oxazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of Furo[2,3-d:4,5-d’]bis[1,2]oxazole include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen functionalities, while reduction reactions may produce more saturated compounds .

Mechanism of Action

The mechanism of action of Furo[2,3-d:4,5-d’]bis[1,2]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its role in disrupting key cellular signaling pathways .

Comparison with Similar Compounds

Furo[2,3-d:4,5-d’]bis[1,2]oxazole can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and biological activities. Furo[2,3-d:4,5-d’]bis[1,2]oxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

13375-59-2

Molecular Formula

C6H2N2O3

Molecular Weight

150.093

InChI

InChI=1S/C6H2N2O3/c1-3-5-4(2-8-10-5)9-6(3)11-7-1/h1-2H

InChI Key

OGAXAIKMCJCCMQ-UHFFFAOYSA-N

SMILES

C1=NOC2=C1C3=C(O2)C=NO3

Synonyms

Furo[2,3-d:4,5-d]diisoxazole (8CI,9CI)

Origin of Product

United States

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